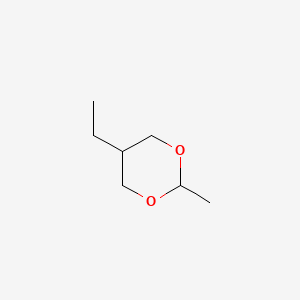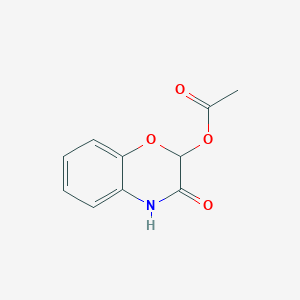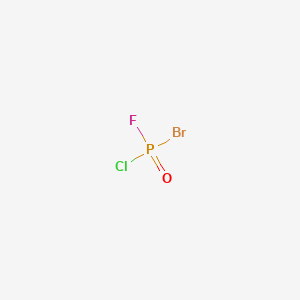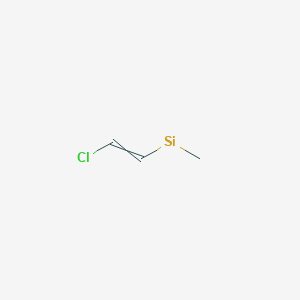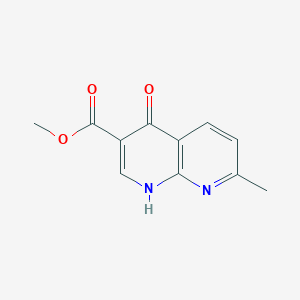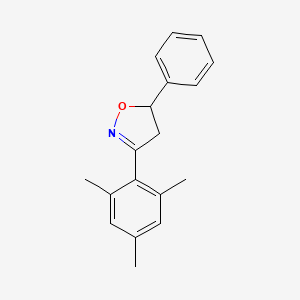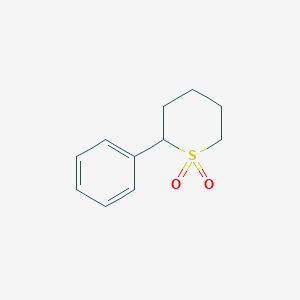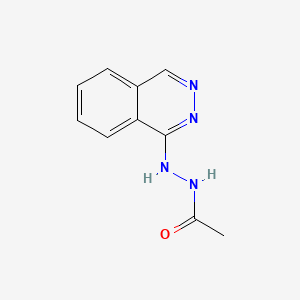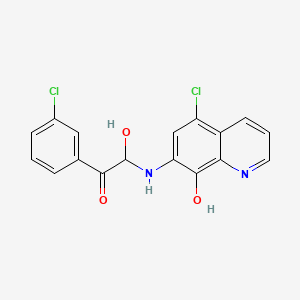
3'-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone is a complex organic compound that features both quinoline and acetophenone moieties. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of chlorine atoms at specific positions on the quinoline and acetophenone rings can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated quinoline with the hydroxyacetophenone under basic conditions, possibly using a catalyst like palladium.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones.
Reduction: Reduction reactions might target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
It might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
Could be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyacetophenone: A simpler analog without the quinoline moiety.
Chloroquinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The presence of both quinoline and acetophenone moieties, along with specific chlorination and hydroxylation patterns, might confer unique biological activities or chemical reactivity compared to simpler analogs.
Properties
CAS No. |
26866-77-3 |
|---|---|
Molecular Formula |
C17H12Cl2N2O3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-1-(3-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-10-4-1-3-9(7-10)15(22)17(24)21-13-8-12(19)11-5-2-6-20-14(11)16(13)23/h1-8,17,21,23-24H |
InChI Key |
OLLGOQSVEFYUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(NC2=CC(=C3C=CC=NC3=C2O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


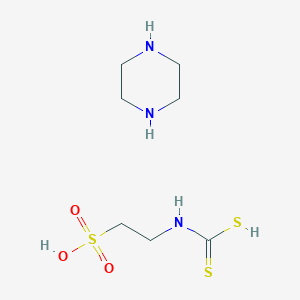
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
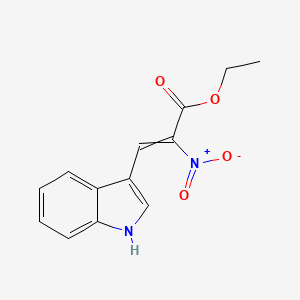
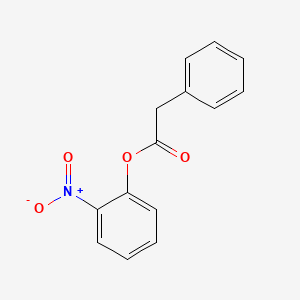
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

